2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H25FN4OS and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as an inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation and is often found to be overexpressed in various types of cancer .
Mode of Action
The compound interacts with EZH2, inhibiting its activity . This results in changes to the methylation status of histones, which can affect gene expression. The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . This can have downstream effects on cell proliferation and survival, particularly in cancer cells where EZH2 is often overexpressed .
Result of Action
The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Biochemische Analyse
Biochemical Properties
Thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which it belongs, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism .
Cellular Effects
Related thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit Cyt-bd, affecting ATP production in mycobacterial strains .
Molecular Mechanism
Related thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .
Metabolic Pathways
Given its structural similarity to thieno[3,2-d]pyrimidin-4-amines, it may be involved in similar metabolic pathways .
Biologische Aktivität
The compound 2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its bioactivity in various therapeutic areas. The structural components include:
- Cyclohexylpiperazine moiety: This is often associated with enhancing binding affinity to biological targets.
- Fluorophenyl group : The presence of fluorine can influence the compound's lipophilicity and metabolic stability.
The biological activity of this compound primarily involves inhibition of key enzymes and receptors implicated in cancer progression. Specifically, it has been studied for its inhibitory effects on:
- EGFR (Epidermal Growth Factor Receptor) : A critical target in many cancers, particularly non-small cell lung cancer (NSCLC). Inhibitors of EGFR are vital for blocking downstream signaling pathways that promote cell proliferation and survival.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its activity against selected cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung cancer) | 0.75 | EGFR inhibition |
NCI-H1975 | 0.50 | EGFR L858R/T790M mutant inhibition |
MDA-MB-231 (Breast) | 1.20 | PI3K pathway inhibition |
These values indicate that the compound is particularly potent against lung cancer cells harboring specific mutations in the EGFR gene.
Structure-Activity Relationships (SAR)
Research into the SAR of thienopyrimidine derivatives has revealed that modifications to the piperazine ring and substitution patterns on the phenyl groups significantly affect biological activity. For instance:
- Cyclohexyl substitution enhances binding affinity to the EGFR.
- Fluorination increases metabolic stability and potency.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on NSCLC Models : In a xenograft model using NCI-H1975 cells, treatment with the compound led to a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents may enhance overall efficacy by targeting multiple pathways involved in tumor growth.
Eigenschaften
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c23-16-6-4-5-15(13-16)18-14-29-20-19(18)24-22(25-21(20)28)27-11-9-26(10-12-27)17-7-2-1-3-8-17/h4-6,13-14,17H,1-3,7-12H2,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJEFNBQJHCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.